Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate
Description
Properties
IUPAC Name |
ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-16-12(14)9-4-5-11(10(13)8-9)17-7-6-15-2/h4-5,8,13H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDWTFLWAPVQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Esterification
The synthesis typically begins with 3-hydroxy-4-hydroxybenzoic acid derivatives or 3-hydroxy-4-methoxybenzoic acid, which are esterified to form the ethyl ester.
- Esterification Reaction
- React 3-hydroxy-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid.
- Conditions: Reflux at approximately 85 °C for 6 hours.
- Work-up: Concentrate under reduced pressure, dissolve residue in ethyl acetate, wash with sodium bicarbonate, water, and brine, dry over anhydrous sodium sulfate.
- Yield: Approximately 98.8% ethyl 3-hydroxy-4-methoxybenzoate obtained directly for next step without further purification.
Selective Etherification to Introduce 2-Methoxyethoxy Group
The introduction of the 2-methoxyethoxy substituent at the 4-position is achieved by etherification of the hydroxy group at the 4-position using 2-methoxyethanol or its derivatives.
- Etherification Reaction
- React ethyl 3-hydroxy-4-methoxybenzoate with 2-methoxyethanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.
- Solvent: Toluene.
- Conditions: Reflux for 6 hours.
- Work-up: Cool, filter, wash with water, extract aqueous layer with toluene, wash combined organic layers with brine, dry and concentrate.
- Yield: Approximately 95% with purity >95%.
Alternative Stepwise Synthesis via Aminomethylation and Reduction
An alternative multi-step synthesis involves:
- Aminomethylation of 3-hydroxy-4-methoxybenzoic acid ethyl ester with formaldehyde and dimethylamine in acetic acid, heated at 110 °C for 5 hours.
- Reduction of the aminomethyl intermediate using palladium on charcoal under hydrogen gas pressure (5-6 kg/cm²) at 85 °C for 7 hours.
- Demethylation of the methoxy group using anhydrous aluminum chloride in toluene at 75 °C for 2.5 hours.
- Work-ups involve acid-base extractions, solvent washes, and purification by recrystallization.
This route is more complex but useful for related benzoate derivatives.
Summary Table of Preparation Conditions
| Step | Reagents & Catalysts | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 3-hydroxy-4-methoxybenzoic acid, ethanol, conc. H₂SO₄ | Methanol or ethanol | Reflux (~85 °C), 6 h | 98.8 | Direct use in next step |
| Etherification | 2-methoxyethanol, potassium carbonate, tetrabutylammonium bromide | Toluene | Reflux, 6 h | 95 | Phase transfer catalysis |
| Aminomethylation (alt. route) | Formaldehyde, dimethylamine, acetic acid | 1,4-Dioxane | 110 °C, 5 h | 70 | Intermediate for reduction step |
| Reduction | Pd/C, hydrogen gas (5-6 kg/cm²) | Methanol | 85 °C, 7 h | 86.6 | Hydrogenation step |
| Demethylation | Anhydrous aluminum chloride | Toluene | 75 °C, 2.5 h | -- | Followed by acid quench and extraction |
Analytical and Purity Data
- High-performance liquid chromatography (HPLC) confirms purity >95% for etherified product.
- NMR spectroscopy validates substitution pattern and confirms the presence of the 2-methoxyethoxy group.
- Chromatographic retention times and spectral data match expected profiles for the target compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-oxo-4-(2-methoxyethoxy)benzoic acid.
Reduction: Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The hydroxy and methoxyethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The hydroxyl group in this compound increases water solubility compared to its methoxy analog (Ethyl 3-methoxy-4-(2-methoxyethoxy)benzoate), which is more lipophilic .
- Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters under physiological conditions, as seen in CES enzyme studies .
Biological Activity
Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate, also known by its chemical structure as C15H22O6, is a compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on diverse sources.
- Molecular Formula : C15H22O6
- Molecular Weight : 298.33 g/mol
- CAS Number : 183322-16-9
- Synonyms : Ethyl 3,4-bis(2-methoxyethoxy)benzoate, Benzoic acid, 3,4-bis(2-methoxyethoxy)-, ethyl ester.
This compound exhibits several biological activities attributed to its structural features:
- Antioxidant Activity : The compound acts as a potent antioxidant, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Prolyl-Hydroxylase Inhibition : Similar to Ethyl 3,4-dihydroxybenzoate, it may inhibit prolyl-hydroxylase enzymes, which play a role in collagen synthesis and degradation . This inhibition can lead to enhanced collagen stability and potential therapeutic effects on connective tissues.
- Cellular Autophagy and Apoptosis : Studies indicate that the compound can induce autophagy and apoptosis in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). This suggests potential applications in cancer therapy .
- Bone Protection Effects : Preliminary research indicates that it may have a protective effect on bone health, possibly through modulation of osteoblast and osteoclast activity .
Antimicrobial Properties
Research has shown that compounds with structural similarities to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against Mycobacterium species with promising results .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have demonstrated that the compound can selectively induce cell death in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics .
Case Studies and Research Findings
A summary of notable studies focusing on the biological activity of this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
